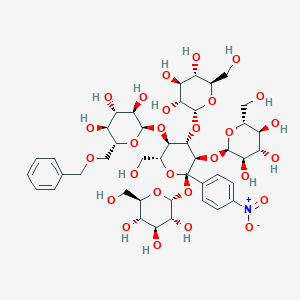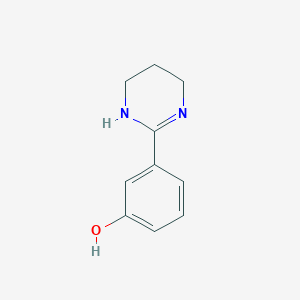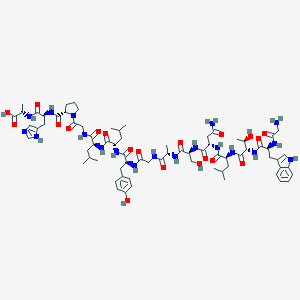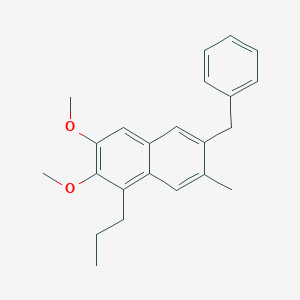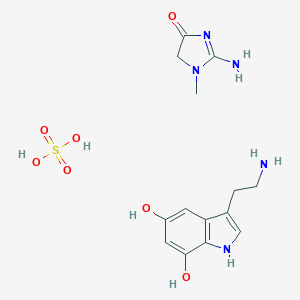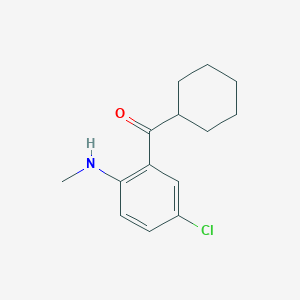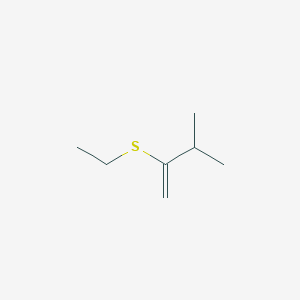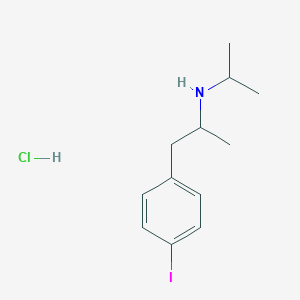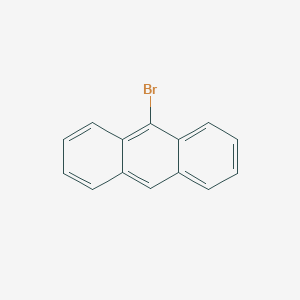
9-Bromoanthracene
Descripción general
Descripción
Synthesis Analysis
9-Bromoanthracene is synthesized through the bromination of anthracene, leading to the formation of other derivatives such as 9-anthraceneboronic acid through reaction with butyl lithium under controlled temperature conditions to achieve high yields. This process exemplifies a typical method for synthesizing 9-bromoanthracene derivatives, which are pivotal in developing luminescent materials (Meng, 2013).
Molecular Structure Analysis
The molecular structure of 9-bromoanthracene and its derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and UV-vis spectroscopy. For instance, the novel compound 9-bromo-10-naphthalen-2-yl-anthracene (BNA) was synthesized and its structure confirmed by these methods, revealing its potential for emitting blue and blue-violet light, indicative of its application in luminescent materials (Guo, Jin, & Liu, 2007).
Chemical Reactions and Properties
9-Bromoanthracene participates in various chemical reactions, such as the Suzuki Cross-coupling reaction, to form luminescent compounds. An example includes the synthesis of 9-bromo-10-naphthalen-2-yl-anthracene through the reaction with naphthalene-2-boronic acid, demonstrating its versatility in organic synthesis for creating luminescent materials (Guo et al., 2007).
Physical Properties Analysis
The physical properties, such as the luminescence of 9-bromoanthracene derivatives, are significantly influenced by the molecular structure. The solvent polarity affects the emission spectra, exhibiting a blue shift and changes in fluorescence intensity, which are essential for applications in light-emitting devices (Guo et al., 2007).
Chemical Properties Analysis
9-Bromoanthracene and its derivatives display various chemical properties, including reactivity in cross-coupling reactions and the ability to form complexes with carboxylic acids, highlighting its potential in polymer synthesis and as a fluorescent monomer for molecularly imprinted polymers (MIPs) (Zhang, Verboom, & Reinhoudt, 2001).
Aplicaciones Científicas De Investigación
Photochemical Studies : 9-Bromoanthracene and 9,10-dibromoanthracene are utilized in studying photochemical reactions and their mechanisms (Fulara & Latowski, 1981).
Synthesis of Derivatives : It serves as an important intermediary in synthesizing other anthracene derivatives, such as 9-anthraceneboronic acid, with notable efficiency (Meng, 2013).
Reaction with Magnesium : When reacted with magnesium in diethylether, 9-bromoanthracene produces dimeric anthracenylmagnesiumbromide-di-butylether crystals (Bock, Ziemer, & Näther, 1996).
Sonogashira Reaction : In a Sonogashira reaction with ethynyltrimethylsilane, 9-bromoanthracene yields several compounds including 9-(trimethylsilylethynyl)anthracene and 2-(trimethylsilyl)aceanthrylene (Nikitin, Müller‐Bunz, Guiry, & McGlinchey, 2019).
Ligand Synthesis : 9-Borylanthracene has been utilized to create tridentate anthracene ligands bearing phosphorus groups, showcasing rapid intramolecular bond-switching in solution (Yamashita, Watanabe, Yamamoto, & Akiba, 2001).
Fluorescent Monomers for MIPs : Derivatives like 9-(Guanidinomethyl)-10-vinylanthracene are suitable as fluorescent monomers for molecularly imprinted polymers (MIPs), forming complexes with carboxylic acids or carboxylates (Zhang, Verboom, & Reinhoudt, 2001).
Photolysis Studies : It undergoes photolysis to produce various compounds, with yields varying depending on the reaction conditions (Matsumoto, Sato, & Hirayama, 1974).
Mass Spectrometry Studies : The major reactions in the radical cation form of 9-bromoanthracene include bromine loss and consecutive hydrogen loss (Ling, Martin, & Lifshitz, 1997).
Organic Electroluminescence : 9,10-diaryl anthracenes, which include 9-bromoanthracene derivatives, are promising materials for organic electroluminescence, especially in blue OLEDs, due to their high thermal stability and wide band gap (Sarsah, Lutz, Zeller, Crumrine, & Becker, 2013).
Safety And Hazards
9-Bromoanthracene causes skin irritation and serious eye irritation . It may cause respiratory irritation and genetic defects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
9-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVQSRSPDUEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049224 | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or greenish-yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Bromoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Bromoanthracene | |
CAS RN |
1564-64-3 | |
| Record name | 9-Bromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1564-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001564643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Bromoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-bromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5657H57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



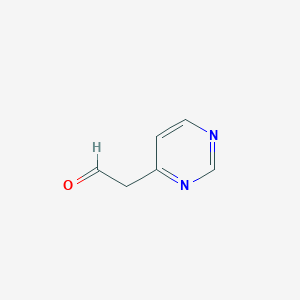
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
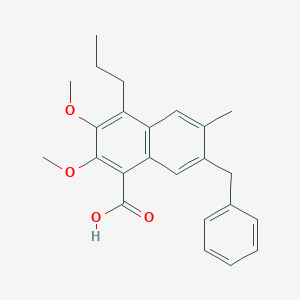
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
